molecular formula C6H8N4O3 B1384202 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid CAS No. 220459-24-5

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid

Cat. No. B1384202
CAS RN: 220459-24-5
M. Wt: 184.15 g/mol
InChI Key: FUPLOPZRMXCXPC-UHFFFAOYSA-N
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Description

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid is a chemical compound with the molecular formula C6H8N4O3 . It has a molecular weight of 184.15 g/mol . The IUPAC name for this compound is 3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13) . The Canonical SMILES structure is C(CC(=O)O)C1=NN=C(NC1=O)N .


Physical And Chemical Properties Analysis

This compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound is 184.05964013 g/mol . The Topological Polar Surface Area is 117 Ų . It has a Heavy Atom Count of 13 . The compound has a complexity of 307 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is a derivative of 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which have been used in the synthesis of various heterocyclic compounds . These compounds have attracted attention due to their wide range of bioactivities for potential pharmaceutical and agrochemical applications .

Pharmaceutical Applications

The compound’s structure suggests potential pharmaceutical applications. For example, derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-ones have been designed as 5-HT7 serotonin receptor antagonists . These antagonists can be used in the treatment of various neurological and psychiatric disorders.

Protein Kinase Cθ Inhibitors

Polycyclic 4,5-dihydro-1,2,4-triazinones, which can be prepared using similar compounds, have been demonstrated as efficient protein kinase Cθ inhibitors . These inhibitors can be used in cancer therapy and immune disorders.

Antiviral Research

Although specific research on “3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid” is limited, related compounds have been synthesized and studied for their antiviral properties .

Antioxidant Properties

Compounds with similar structures have been assessed for their antioxidant properties . They were tested using DPPH and ABTS radical scavenging activity methods .

Agrochemical Applications

As mentioned earlier, 1,2,4-triazines and their oxo derivatives have potential agrochemical applications . They could be used in the development of new pesticides or herbicides.

properties

IUPAC Name

3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPLOPZRMXCXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362592
Record name 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid

CAS RN

220459-24-5
Record name 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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